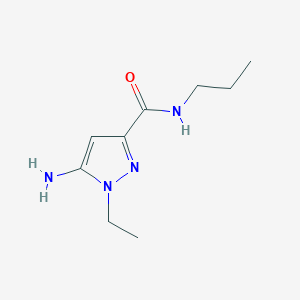
2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a compound that contains a carbazole moiety . Carbazoles are a class of compounds that have been studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring . The “2-methoxy” and “N-methyl” substituents indicate the presence of a methoxy group and a methyl group at the 2nd position and the nitrogen atom of the carbazole moiety, respectively .
Scientific Research Applications
Metabolism and Disposition Studies
Research on compounds like SB-649868, which shares structural similarities with benzamide derivatives, highlights the importance of studying the metabolism and disposition of these compounds in humans. Studies such as those by Renzulli et al. (2011) have detailed the metabolic pathways, identifying principal circulating components and metabolites, and providing insights into the elimination processes through feces and urine, crucial for drug development and safety assessments (Renzulli et al., 2011).
Diagnostic Imaging in Oncology
Radiolabeled benzamide derivatives, such as [123I]-(S)-IBZM, have been explored for their potential in diagnostic imaging, particularly in detecting melanoma metastases. Maffioli et al. (1994) demonstrated the utility of these compounds in scintigraphic detection, offering a novel approach for the imaging of melanoma, leveraging the unique interaction of these compounds with melanoma cells (Maffioli et al., 1994).
Exploration of Dopaminergic System
The exploration of the dopaminergic system through compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in breast cancer imaging, as investigated by Caveliers et al. (2002), showcases the applicability of benzamide derivatives in understanding receptor bindings and abnormalities in various diseases. This research contributes to the broader understanding of molecular mechanisms underlying different pathologies and the development of targeted imaging agents (Caveliers et al., 2002).
Future Directions
The future directions for research on “2-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” and similar compounds could include further exploration of their biological activities . Additionally, the development of more efficient synthesis methods for these compounds could be a valuable area of study .
properties
IUPAC Name |
2-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-20-9-5-3-7-16(20)21(24)22-13-14-10-11-19-17(12-14)15-6-2-4-8-18(15)23-19/h3,5,7,9-12,23H,2,4,6,8,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXOLTXEQVYIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)

![1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2436987.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2436991.png)


![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2436994.png)





